molecular formula C3H3Cl2NO2S2 B14886481 Thiazole-2-sulfonyl chloride HCl

Thiazole-2-sulfonyl chloride HCl

Cat. No.: B14886481
M. Wt: 220.1 g/mol
InChI Key: MGHSRRGOTBAPRJ-UHFFFAOYSA-N
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Description

Contextualizing Thiazole-Containing Scaffolds in Modern Organic Synthesis

The thiazole (B1198619) ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. wikipedia.org This structural motif is of paramount importance in modern organic and medicinal chemistry, primarily because it functions as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net The thiazole scaffold is present in numerous biologically active molecules and is a core component of over 18 FDA-approved drugs. nih.govresearchgate.netnih.gov

The widespread prevalence of thiazole derivatives in medicine is due to their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, antifungal, and antihypertensive properties. nih.govarabjchem.org The aromatic nature of the thiazole ring, resulting from the delocalization of pi electrons, provides it with a stable foundation that can be readily functionalized at various positions. wikipedia.orgresearchgate.net This versatility makes thiazole-based scaffolds highly attractive for creating large libraries of compounds for high-throughput screening in drug discovery. nih.govnih.gov The ability to easily modify the thiazole core allows chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. acs.org

The Significance of Sulfonyl Chlorides as Reactive Intermediates in Fine Chemical Synthesis

Sulfonyl chlorides are a class of highly reactive organosulfur compounds characterized by a -SO₂Cl functional group. magtech.com.cnenamine.net They are recognized as powerful and essential intermediates in organic synthesis, largely due to their role as precursors to sulfonamides, a class of compounds with a vast range of applications, particularly in pharmaceuticals. enamine.netnih.govnih.gov The sulfonamide linkage is a key structural motif in many antibacterial drugs and other therapeutic agents. nih.govnih.gov

The reactivity of the sulfonyl chloride group allows it to participate in a wide array of chemical transformations. magtech.com.cn These include reactions with nucleophiles like amines to form sulfonamides, alcohols to form sulfonate esters, and even carbon nucleophiles. nih.gov Sulfonyl chlorides can be used as sources for various sulfur-containing groups and can engage in reactions such as chlorosulfonylation, sulfonylation, and arylation. magtech.com.cn

Modern synthetic methods have focused on developing more efficient and safer ways to prepare and use sulfonyl chlorides. rsc.org Innovations include continuous flow protocols that allow for better control over highly exothermic reactions and methods for late-stage functionalization, which enable the introduction of the sulfonyl chloride group into complex, highly functionalized molecules. nih.govrsc.org These advancements have expanded the utility of sulfonyl chlorides, making them indispensable tools for the synthesis of fine chemicals and complex molecular architectures. nih.gov

Physico-chemical Properties of Thiazole-2-sulfonyl Chloride

PropertyValue
CAS Number 100481-09-2
Molecular Formula C₃H₂ClNO₂S₂
Molecular Weight 183.64 g/mol
Appearance Clear Pale Yellow to Yellow Oil
Density (Predicted) 1.687±0.06 g/cm³
Boiling Point (Predicted) 328.5±25.0 °C
Flash Point 152.486°C
Vapor Pressure 0 mmHg at 25°C
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)

Data sourced from references bldpharm.comp212121.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3Cl2NO2S2

Molecular Weight

220.1 g/mol

IUPAC Name

1,3-thiazole-2-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C3H2ClNO2S2.ClH/c4-9(6,7)3-5-1-2-8-3;/h1-2H;1H

InChI Key

MGHSRRGOTBAPRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)Cl.Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for Thiazole 2 Sulfonyl Chloride Hcl

Direct Halogenation and Advanced Chlorosulfonation Techniques

Direct halogenation and chlorosulfonation methods provide a straightforward route to Thiazole-2-sulfonyl chloride HCl, often starting from readily available thiazole (B1198619) derivatives.

A primary method for synthesizing thiazole-2-sulfonyl chloride involves the oxidative chlorination of 2-mercaptothiazole (B1225461). This transformation can be effectively achieved using various chlorinating agents. For instance, the reaction of 2-mercaptothiazole in a biphasic system of dichloromethane (B109758) and water with N-chlorosuccinimide (NCS) yields thiazole-2-sulfonyl chloride. In a specific example, treating 2-mercaptothiazole (1.37 mmol) with N-chlorosuccinimide (5.6 mmol) in a mixture of CH2Cl2 (14 ml) and water (7 ml) for 1.5 hours resulted in the formation of the desired product.

Alternatively, the corresponding thiazole-2-sulfonic acid can be converted to the sulfonyl chloride. This is a common strategy for preparing aromatic sulfonyl chlorides, where the sulfonic acid is treated with a chlorinating agent like thionyl chloride or chlorosulfonic acid. google.com

N-Chlorosuccinimide (NCS) has proven to be a versatile and mild reagent for the oxidative chlorination of thiols to sulfonyl chlorides. documentsdelivered.comnih.govresearchgate.net The process generally involves the in situ generation of the sulfonyl chloride from a thiol. documentsdelivered.comnih.gov The reaction mechanism is believed to proceed through the initial formation of molecular chlorine (Cl2) from NCS, which then acts as the primary chlorinating species. acs.org The presence of water or alcohols can influence the reaction rate. acs.org

Other chlorinating systems have also been developed for the synthesis of sulfonyl chlorides from thiols. These include the combination of hydrogen peroxide and thionyl chloride, hydrogen peroxide with zirconium tetrachloride, and a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org Trichloroisocyanuric acid (TCCA) is another mild and efficient reagent for the direct oxidative conversion of sulfur compounds to their corresponding sulfonyl chlorides. researchgate.net

Reagent SystemSubstrateProductKey Features
N-Chlorosuccinimide (NCS)/H₂O2-MercaptothiazoleThiazole-2-sulfonyl chlorideBiphasic system, straightforward procedure.
N-Chlorosuccinimide (NCS)/Tetrabutylammonium chloride/H₂OThiolsSulfonyl chloridesIn situ generation of sulfonyl chloride, mild conditions. documentsdelivered.comnih.gov
Trichloroisocyanuric acid (TCCA)Thiols/DisulfidesArenesulfonyl chloridesMild and efficient, good to excellent yields. researchgate.net
H₂O₂/SOCl₂Thiol derivativesSulfonyl chloridesHighly reactive, short reaction times. organic-chemistry.org
H₂O₂/ZrCl₄Thiols/DisulfidesSulfonyl chloridesHigh purity, mild conditions. organic-chemistry.org

Precursor-Based Synthesis Strategies Involving Thiazole Ring Functionalization

An alternative to direct chlorosulfonation is the construction of the thiazole ring with the sulfonyl group or a precursor already in place. This often involves multi-step syntheses.

One approach involves the functionalization of a pre-existing thiazole core. For example, a 5-aryl-1,3-thiazole core can be functionalized at the 2-position to introduce a sulfonyl group over two steps. organic-chemistry.org Another strategy involves the C-H sulfonylation of thiazole N-oxides. This method uses an O-activation of the N-oxide followed by a nucleophilic addition of a sulfinate, leading to N(3)-deoxygenation and C(2)-sulfonylation. thieme-connect.com

More complex strategies involve building the thiazole ring itself. The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an alpha-halo carbonyl compound, is a fundamental method for creating the thiazole ring. youtube.com Variations and more advanced methods, such as the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters catalyzed by rhodium(II), can yield 2,5-disubstituted thiazoles. organic-chemistry.org These methods could potentially be adapted to synthesize thiazole-2-sulfonyl chloride by choosing appropriate starting materials.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For oxidative chlorination reactions using NCS, the solvent system plays a significant role. A mixture of dichloromethane and water is commonly employed. The ratio of the organic solvent to water, as well as the concentration of the reagents, can impact the reaction efficiency. The temperature is also a crucial factor; these reactions are often run at controlled temperatures, sometimes starting at 0°C and then allowing the reaction to proceed at room temperature to manage exothermicity. acs.org

In precursor-based syntheses, the choice of catalysts and reaction conditions is vital for controlling regioselectivity and yield. For instance, in the rhodium-catalyzed synthesis of 2,5-disubstituted thiazoles, the catalyst loading and reaction temperature are key parameters to optimize. organic-chemistry.org Similarly, in the C-H sulfonylation of thiazole N-oxides, the choice of the O-activating agent and the sulfinate nucleophile are critical for achieving high efficiency. thieme-connect.com The optimization of conditions for a palladium-catalyzed synthesis of biaryls from phenylhydrazine (B124118) and aryl halides included adjustments to catalyst loading, reaction temperature, and duration to enhance efficiency. nih.gov

Reaction TypeKey Parameters for OptimizationDesired Outcome
Oxidative Chlorination (e.g., with NCS)Solvent system, temperature, reagent stoichiometryHigh yield, minimized byproducts
Precursor-Based Synthesis (e.g., Rh-catalyzed)Catalyst loading, temperature, reaction timeHigh yield, desired regioselectivity
C-H FunctionalizationActivating agent, nucleophile, solventHigh efficiency, specific functionalization

Considerations for Scalable Synthesis and Industrial Application of this compound

The transition from a laboratory-scale synthesis to an industrial-scale process introduces several important considerations. These include the cost and availability of starting materials, the safety of the reaction, the ease of purification, and the environmental impact of the process.

For the synthesis of this compound, methods utilizing inexpensive and readily available starting materials like 2-mercaptothiazole are advantageous for large-scale production. The use of hazardous reagents like chlorine gas is often avoided in favor of safer alternatives like NCS or TCCA. organic-chemistry.org However, even with NCS, the potential for exothermic reactions requires careful temperature control, especially on a large scale. acs.org

The work-up and purification of the final product are also critical. A process that results in a product that can be easily isolated, for example by precipitation and filtration, is preferable to one that requires extensive chromatographic purification. orgsyn.org The generation of byproducts that can be easily removed or recycled is another key aspect of a green and industrially viable process. For example, in some NCS-based chlorinations, the succinimide (B58015) byproduct can be recovered and converted back to NCS. organic-chemistry.org

A scalable synthesis of a related thiazolo[3,2-b] documentsdelivered.comresearchgate.nettriazole derivative was achieved with good yields and high diastereoselectivity on a gram scale, demonstrating the potential for scaling up complex heterocyclic syntheses. nih.gov The development of a scalable synthetic procedure for a sulfonylated 2H-thiazolo[4,5-d] documentsdelivered.comnih.govtriazole highlights the importance of creating versatile building blocks for medicinal chemistry on a larger scale. nih.govrsc.org

Elucidating the Chemical Reactivity and Mechanistic Pathways of Thiazole 2 Sulfonyl Chloride Hcl

The Electrophilic Characteristics of the Sulfonyl Chloride Functional Group

The sulfonyl chloride (-SO₂Cl) functional group is inherently electrophilic. fiveable.mepearson.com This characteristic arises from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. pearson.com This polarization creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophiles. pearson.commolport.com The presence of the thiazole (B1198619) ring, particularly in its protonated hydrochloride form, is expected to further enhance the electrophilicity of the sulfonyl chloride group through inductive effects.

The key factors contributing to the electrophilicity of the sulfonyl chloride group are:

Inductive Effect: The highly electronegative oxygen and chlorine atoms pull electron density away from the sulfur atom. pearson.com

Resonance: Resonance structures can be drawn that delocalize the negative charge onto the oxygen atoms, further increasing the positive character of the sulfur atom. pearson.com

This inherent electrophilicity dictates the primary mode of reactivity for sulfonyl chlorides, which is nucleophilic substitution at the sulfur center. fiveable.memolport.com

Nucleophilic Attack and Substitution Reactions at the Sulfur Center

Given its electrophilic nature, the sulfur atom in Thiazole-2-sulfonyl chloride HCl is highly susceptible to attack by a wide range of nucleophiles. fiveable.memolport.com These reactions typically proceed via a nucleophilic substitution mechanism, where the chloride ion acts as a good leaving group. fiveable.me Common nucleophiles that react with sulfonyl chlorides include amines, alcohols, and water. molport.comwikipedia.org

The general mechanism for nucleophilic substitution at the sulfonyl sulfur can be described as either a concerted Sₙ2-type mechanism or a stepwise addition-elimination (SₐN) mechanism. nih.govmdpi.comnih.gov In the Sₙ2-type pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs, proceeding through a single transition state. nih.govnih.gov The SₐN mechanism involves the initial formation of a pentacoordinate sulfur intermediate, which then eliminates the leaving group to give the substitution product. mdpi.comnih.gov The exact mechanism can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions. mdpi.com

NucleophileProduct Type
Amines (R-NH₂)Sulfonamides (R-SO₂-NH-R')
Alcohols (R-OH)Sulfonate Esters (R-SO₂-O-R')
Water (H₂O)Sulfonic Acids (R-SO₃H)

Hydrolytic Stability and Behavior in Aqueous and Non-Aqueous Reaction Environments

Sulfonyl chlorides are known to be sensitive to moisture and can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. cymitquimica.comwikipedia.org The rate of hydrolysis is dependent on several factors, including the pH of the medium and the structure of the sulfonyl chloride. acs.org For instance, the hydrolysis of alkanesulfonyl chlorides has been shown to proceed through different mechanisms depending on the pH, with direct nucleophilic attack by water dominating at lower pH and a sulfene (B1252967) intermediate pathway becoming more prevalent at higher pH. acs.org

In the context of this compound, its solubility in water is a critical factor. acs.org Compounds with low aqueous solubility can exhibit a degree of "protection" from hydrolysis, allowing them to be used in aqueous reaction mixtures under certain conditions. acs.org For arenesulfonyl chlorides, hydrolysis can proceed through two pathways of an SₐN mechanism, one involving a neutral cyclic intermediate with water and another involving an anionic intermediate. researchgate.net

The behavior in non-aqueous solvents is also crucial for its synthetic applications. Solvents like dichloromethane (B109758) and acetonitrile (B52724) are commonly used for reactions involving sulfonyl chlorides to minimize hydrolysis. molport.comevitachem.com The choice of solvent can significantly influence the reaction pathway and the stability of the starting material and products.

Catalytic Effects and the Role of Additives in this compound Transformations

The transformation of sulfonyl chlorides can be influenced by the presence of catalysts and additives. Bases such as triethylamine (B128534) or pyridine (B92270) are often used to catalyze reactions with nucleophiles like amines and alcohols by neutralizing the HCl byproduct. molport.com

In some cases, catalysts can alter the reaction mechanism. For example, certain photocatalysts can mediate the synthesis of sulfonyl chlorides from other starting materials. nih.govacs.org While not directly a transformation of the sulfonyl chloride itself, this highlights the role of catalysts in the broader chemistry of this functional group. Additives can also play a role; for instance, in some reactions, sodium carbonate (Na₂CO₃) has been used to prevent catalyst poisoning.

The use of specific catalysts can also enable enantioselective reactions. For example, a tetrapeptide catalyst has been used for the enantioselective sulfonylation of alcohols with arene-sulfonyl chlorides. nih.gov This demonstrates the potential for developing stereoselective transformations involving this compound with the appropriate chiral catalyst.

Proposed Reaction Mechanisms for Derivative Formation, Including Radical Pathways

Beyond the common nucleophilic substitution pathways, sulfonyl chlorides can participate in other types of reactions, including those involving radical intermediates. magtech.com.cn Visible light irradiation can induce the formation of sulfonyl radicals from sulfonyl chlorides, which can then undergo various transformations. acs.org For example, a photocatalytic radical addition-elimination reaction between sulfonyl chlorides and allyl bromides has been reported to yield allylic sulfones. acs.org

Another example is the photoredox-catalyzed radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts to synthesize sulfone compounds. nih.gov These radical pathways offer alternative methods for forming carbon-sulfur bonds and creating diverse molecular architectures that may not be accessible through traditional nucleophilic substitution reactions.

The proposed mechanism for such radical reactions typically involves the following steps:

Initiation: Homolytic cleavage of the sulfur-chlorine bond, often initiated by light or a radical initiator, to generate a sulfonyl radical.

Propagation: The sulfonyl radical reacts with another molecule (e.g., an alkene or an organoboron compound) to form a new radical intermediate. This intermediate then undergoes further reaction to form the final product and regenerate a radical species that can continue the chain reaction.

Termination: Combination of two radical species to form a stable molecule.

These alternative mechanistic pathways, particularly those involving radical intermediates, significantly expand the synthetic utility of sulfonyl chlorides like this compound.

Strategic Applications of Thiazole 2 Sulfonyl Chloride Hcl in Contemporary Organic Synthesis

Synthesis of Thiazole-Containing Sulfonamides

The synthesis of thiazole-containing sulfonamides is a prominent application of thiazole-2-sulfonyl chloride HCl. These sulfonamides are of significant interest due to their presence in a variety of medicinally important compounds. nih.goviaea.org The thiazole (B1198619) ring is a key structural component in numerous FDA-approved drugs. researchgate.net

Reactions with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted thiazole-2-sulfonamides. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond. libretexts.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. youtube.comtheses.czcbijournal.com The choice of solvent can vary, with common options including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724). theses.czcbijournal.com

Table 1: Examples of Thiazole-2-sulfonamide Synthesis

Amine ReactantProductReaction Conditions
Aniline (B41778)N-phenylthiazole-2-sulfonamidePyridine, 0-25 °C cbijournal.com
BenzylamineN-benzylthiazole-2-sulfonamideTriethylamine, CH2Cl2, 0 °C nih.gov
Piperidine1-(thiazole-2-sulfonyl)piperidineK2CO3, THF youtube.com

This method is highly versatile and accommodates a wide range of primary and secondary amines, allowing for the synthesis of a diverse library of thiazole-containing sulfonamides.

Chemoselective N-Sulfonylation Strategies

In molecules containing multiple nucleophilic sites, achieving chemoselective N-sulfonylation with this compound is crucial. The inherent reactivity differences between various functional groups can often be exploited to direct the sulfonylation to the desired nitrogen atom. For instance, primary amines are generally more nucleophilic and less sterically hindered than secondary amines, often allowing for selective reaction.

Furthermore, protecting group strategies can be employed to temporarily block more reactive sites, thereby enabling the sulfonylation of a less reactive amine. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions after the sulfonylation is complete.

Recent advancements have also focused on the development of catalytic methods to enhance chemoselectivity. While specific examples involving this compound are not extensively documented in the provided results, the general principles of chemoselective sulfonylation are applicable.

Regioselectivity and Stereochemical Considerations in Sulfonamide Formation

Regioselectivity: In substrates with multiple, non-equivalent amine groups, the site of sulfonylation (regioselectivity) is determined by a combination of electronic and steric factors. Less sterically hindered amines and more nucleophilic amines will preferentially react with this compound. For example, in a molecule containing both a primary and a secondary amine, the primary amine is generally more accessible and will react faster.

Stereochemistry: When a chiral amine is used as the nucleophile, the stereochemical integrity of the chiral center is typically retained during the sulfonylation reaction. The reaction occurs at the nitrogen atom and does not involve the chiral carbon. This is of significant importance in the synthesis of enantiomerically pure pharmaceutical compounds where specific stereoisomers are required for biological activity.

Derivatization to Other Organosulfur Compounds of Thiazole

This compound serves as a versatile precursor for the synthesis of other important organosulfur compounds of thiazole beyond sulfonamides.

Conversion to Sulfonyl Fluorides and Sulfonyl Esters

Sulfonyl Fluorides: Thiazole-2-sulfonyl chloride can be converted to the corresponding thiazole-2-sulfonyl fluoride (B91410). This transformation is typically achieved through a halide exchange reaction. ccspublishing.org.cn A common method involves treating the sulfonyl chloride with a fluoride source like potassium fluoride (KF), often in the presence of a phase-transfer catalyst such as 18-crown-6 (B118740) to enhance the solubility and reactivity of the fluoride ion. mdpi.com Another effective reagent is potassium bifluoride (KHF2). ccspublishing.org.cn The resulting sulfonyl fluorides are valuable reagents in their own right, particularly in the context of "click chemistry," specifically SuFEx (Sulfur(VI) Fluoride Exchange) reactions. chemrxiv.org

Sulfonyl Esters: The reaction of this compound with alcohols or phenols in the presence of a base yields thiazole-2-sulfonyl esters. Pyridine is a commonly used base and can also serve as the solvent for this transformation. The mechanism is analogous to sulfonamide formation, with the oxygen nucleophile of the alcohol or phenol (B47542) attacking the sulfonyl chloride.

Table 2: Derivatization of this compound

ReactantProductReagents
Potassium FluorideThiazole-2-sulfonyl fluoride18-crown-6, Acetonitrile mdpi.com
EthanolEthyl thiazole-2-sulfonatePyridine
PhenolPhenyl thiazole-2-sulfonatePyridine

Reduction to Thiazole Thiols

Thiazole-2-sulfonyl chloride can be reduced to the corresponding thiazole-2-thiol. Several reducing agents can accomplish this transformation. A common laboratory method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH4). taylorfrancis.com Another approach is catalytic hydrogenation, where the sulfonyl chloride is treated with hydrogen gas in the presence of a palladium catalyst. taylorfrancis.comgoogle.comgoogle.com This method is often preferred for its milder conditions and is applicable to a range of aryl sulfonyl chlorides. google.comgoogle.com The reaction is typically performed in a solvent and may require a base to neutralize the HCl generated. google.com Zinc dust in the presence of an acid such as acetic acid or sulfuric acid can also be employed for this reduction.

Utilization in Multicomponent Reaction Sequences for Thiazole Scaffold Construction

While this compound itself already contains the thiazole core, it can be a key reactant in multicomponent reaction (MCR) sequences that further elaborate upon this central scaffold. In these reactions, the sulfonyl chloride moiety acts as a powerful electrophile, enabling the formation of new carbon-nitrogen and carbon-sulfur bonds in a single synthetic operation.

One plausible MCR strategy involves the reaction of Thiazole-2-sulfonyl chloride with a nucleophilic amine and a suitable third component, such as an activated alkene or alkyne. The initial step is the rapid formation of a thiazole-2-sulfonamide. This intermediate can then participate in a subsequent intramolecular or intermolecular reaction with the third component, leading to the construction of a fused or highly substituted thiazole derivative.

For instance, the reaction with an amino-functionalized Michael acceptor could proceed via an initial sulfonamide formation, followed by an intramolecular aza-Michael addition. This strategy allows for the rapid assembly of complex heterocyclic structures from simple starting materials. The inherent reactivity of the sulfonyl chloride group drives the reaction sequence, often under mild conditions.

Table 1: Hypothetical Multicomponent Reaction Utilizing Thiazole-2-sulfonyl Chloride

Component 1Component 2Component 3Plausible Product Structure
Thiazole-2-sulfonyl chlorideAnilineEthyl acrylateEthyl 3-(N-phenyl-1,3-thiazol-2-ylsulfonamido)propanoate
Thiazole-2-sulfonyl chlorideBenzylamineN-Phenylmaleimide1-Benzyl-N-phenyl-1,3-thiazole-2-sulfonamide-3,4-dicarboximide
Thiazole-2-sulfonyl chlorideHydrazineDimethyl acetylenedicarboxylateDimethyl 2-(1,3-thiazol-2-ylsulfonylhydrazono)succinate

This table presents hypothetical reaction products based on the known reactivity of sulfonyl chlorides in multicomponent sequences.

Research in the broader field of sulfonyl chlorides has demonstrated their utility in catalytic cycles for the synthesis of complex molecules. researchgate.netrsc.org While direct examples involving Thiazole-2-sulfonyl chloride in MCRs for de novo thiazole synthesis are not prevalent—as the thiazole ring is already formed—its application in MCRs to build upon the thiazole core is a promising area for synthetic innovation. rsc.orgacs.orgacs.org

Role as a Key Intermediate and Building Block in the Construction of Complex Heterocyclic Systems

The primary and most significant role of this compound in organic synthesis is as a versatile electrophilic building block for the construction of more complex heterocyclic systems. acs.orgnih.govnih.gov The sulfonyl chloride group is an excellent leaving group, making the C2 position of the thiazole ring susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups and the formation of new rings fused to the thiazole core.

Synthesis of Thiazole-2-sulfonamides and their Derivatives: The most straightforward application is the reaction of Thiazole-2-sulfonyl chloride with primary or secondary amines to yield the corresponding thiazole-2-sulfonamides. nih.gov These sulfonamide derivatives are themselves important pharmacophores found in numerous biologically active compounds. The reaction is typically high-yielding and can be performed under mild conditions. The resulting sulfonamides can be further functionalized, for example, through N-alkylation or by using the sulfonamide nitrogen as a nucleophile in cyclization reactions.

Formation of Fused Heterocyclic Systems: Thiazole-2-sulfonyl chloride can be used to construct fused bicyclic and polycyclic heterocyclic systems. rsc.org By choosing a nucleophile that contains a second reactive site, a subsequent intramolecular cyclization can be triggered. For instance, reaction with an ortho-amino-substituted phenol or aniline could lead to the formation of a thiazolo-fused benzoxazole (B165842) or benzimidazole (B57391) system, respectively, after an initial sulfonamide formation followed by a dehydrative cyclization.

Displacement of the Sulfonyl Group: In some cases, the entire sulfonyl group can act as a leaving group, particularly in the presence of strong nucleophiles or under metal-catalyzed conditions. This allows for the direct introduction of other functional groups at the C2 position of the thiazole ring.

Table 2: Representative Transformations of Thiazole-2-sulfonyl Chloride as a Building Block

ReactantConditionsProduct TypeSignificance
Primary/Secondary AmineBase (e.g., triethylamine), CH₂Cl₂Thiazole-2-sulfonamideAccess to important pharmacophores
o-PhenylenediamineBase, then heatThiazolo[3,2-a]benzimidazole derivativeConstruction of fused heterocyclic systems
ThiophenolBase2-(Phenylthio)thiazoleC-S bond formation
Organometallic Reagents (e.g., Grignard)Catalytic Cu(I) or Pd(0)2-Alkyl/Aryl-thiazoleC-C bond formation

The resulting sulfones from the reaction of Thiazole-2-sulfonyl chloride can also serve as versatile intermediates for further transformations, such as in Suzuki or Stille coupling reactions, further expanding the synthetic utility of this key building block. rsc.org The stability and reactivity profile of this compound makes it an invaluable tool for medicinal chemists and synthetic organic chemists in the quest for novel and complex molecular architectures.

Advanced Derivatives of Thiazole 2 Sulfonyl Chloride Hcl: Synthesis and Synthetic Utility

Synthesis of Substituted Thiazole-2-sulfonyl Chlorides

The generation of thiazole-2-sulfonyl chlorides bearing various substituents on the heterocyclic ring is a key strategy for creating a diverse library of building blocks. These substituents can be introduced either before or after the formation of the thiazole (B1198619) ring, providing chemists with flexible synthetic routes.

Introduction of Halogen, Alkyl, and Aryl Substituents on the Thiazole Ring

The synthesis of substituted thiazole-2-sulfonyl chlorides can be approached in several ways. A primary method involves the classic Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thioamides. nih.govyoutube.com By choosing appropriately substituted starting materials, one can install alkyl or aryl groups at the C4 and/or C5 positions of the thiazole ring before the final conversion to the sulfonyl chloride. For instance, reacting a substituted α-haloketone with a thioamide yields a correspondingly substituted 2-aminothiazole (B372263) or 2-mercaptothiazole (B1225461), which can then be converted to the target sulfonyl chloride.

Another powerful strategy is the direct functionalization of a pre-formed thiazole ring, followed by the introduction of the sulfonyl chloride moiety.

Halogenation: Halogens can be introduced onto the thiazole ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Electrophilic halogenation typically occurs at the C5-position. pharmaguideline.com More specialized methods, such as using a Boc-protected 2-aminothiazol-4(5H)-one, allow for the specific introduction of bromine, chlorine, or iodine at the C4-position. nih.govrsc.org

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl groups. This usually involves coupling an arylboronic acid with a halogenated thiazole precursor. nih.gov

Alkylation: Alkyl groups can be introduced through various methods, including Friedel-Crafts type reactions or by using organometallic reagents on a suitably functionalized thiazole.

Once the substituted thiazole is obtained, a common route to the sulfonyl chloride is through the oxidative chlorination of a corresponding thiazole-2-thiol (2-mercaptothiazole). A typical procedure involves treating the thiol with an oxidizing agent like N-chlorosuccinimide in an aqueous medium. Alternatively, methods starting from alkyl halides can be adapted, using thiourea (B124793) to form an S-alkyl isothiouronium salt which is then subjected to oxidative chlorosulfonation. researchgate.netorganic-chemistry.org

Substitution TypeSynthetic StrategyKey Reagents/ReactionsPosition(s) FunctionalizedCitations
Alkyl/Aryl Hantzsch synthesis using substituted α-haloketones and thioamides.α-haloketones, thioamidesC4, C5 nih.gov
Halogen Direct electrophilic halogenation of the thiazole ring.NBS, NCSC5 numberanalytics.compharmaguideline.com
Halogen Halogenation of a protected 2-aminothiazol-4(5H)-one intermediate.Boc2O, Appel-related conditions (e.g., POCl3)C4 nih.govrsc.org
Aryl Palladium-catalyzed cross-coupling of a halothiazole precursor.Pd catalyst (e.g., Pd(dppf)Cl2), Arylboronic acidC2, C4, C5 nih.govnih.gov
Sulfonyl Chloride Oxidative chlorination of a 2-mercaptothiazole precursor.N-chlorosuccinimide (NCS), H2O/CH2Cl2C2

Impact of Substituents on the Reactivity Profile of Thiazole-2-sulfonyl Chloride HCl

The nature and position of substituents on the thiazole ring significantly modulate the reactivity of the thiazole-2-sulfonyl chloride molecule. These effects are primarily electronic and steric.

Electronic Effects: The thiazole ring has distinct electronic properties, with the C2 position being the most electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com Substituents alter this inherent reactivity:

Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) or nitro groups on the thiazole ring increase the electrophilicity of the sulfonyl sulfur atom. By withdrawing electron density from the ring, they make the sulfur center more positive and thus more reactive towards nucleophiles. science.govotterbein.edu This can facilitate reactions such as sulfonamide formation.

Electron-Donating Groups (EDGs): Alkyl or methoxy (B1213986) groups have the opposite effect. They donate electron density to the ring, which can slightly decrease the electrophilicity of the sulfonyl sulfur. nih.gov However, they enhance the nucleophilicity of the ring itself, making it more prone to electrophilic substitution at other positions. nih.gov

Steric Effects: The size of substituents, particularly those near the C2 position (i.e., at C4), can sterically hinder the approach of nucleophiles to the sulfonyl group. While this might slow down some reactions, it can also be exploited to control regioselectivity in more complex systems. Studies on related sulfonyl chlorides have shown that bulky ortho-substituents can sometimes lead to an unexpected acceleration of substitution reactions, a phenomenon attributed to the relief of ground-state steric strain upon moving to the transition state. researchgate.netresearchgate.netnih.gov

Functionalization of the Thiazole Ring via Thiazole-2-sulfonyl Chloride Transformations

Thiazole-2-sulfonyl chloride is not just a precursor for sulfonamides; its sulfonyl moiety can be transformed into a versatile reactive tag, enabling a broad range of functionalizations at the C2 position. A key strategy involves converting the sulfonyl chloride into a more stable but still highly reactive sulfone. This sulfone then acts as an excellent leaving group in various cross-coupling and substitution reactions.

Recent research has demonstrated that sulfonylated thiazoles are highly effective partners in:

Nucleophilic Aromatic Substitution (SNAr): The sulfone group can be readily displaced by a variety of nucleophiles, including primary and secondary amines, to form 2-aminothiazole derivatives. nih.govrsc.org

Metal-Catalyzed Cross-Coupling Reactions: The thiazole-2-sulfone can participate in palladium-catalyzed reactions. For example, Suzuki-Miyaura coupling with boronic acids introduces new aryl or heteroaryl groups at the C2 position. researchgate.net Similarly, Buchwald-Hartwig amination provides another powerful route to C-N bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org

Radical-Based Alkylations: The sulfone group can also facilitate the introduction of alkyl groups through radical-mediated processes. nih.govrsc.org

This reactivity makes the thiazole-2-sulfonyl group a "linchpin" for diversification. It can be installed, used to attach a new fragment, and is eliminated in the process, allowing for the construction of complex molecules that might be inaccessible through other routes.

Development of Novel Synthetic Routes to Diverse Thiazole Scaffolds

The synthetic utility of thiazole-2-sulfonyl chloride and its derivatives is best exemplified by their application in the development of novel and diverse molecular scaffolds, particularly for medicinal chemistry. uri.eduresearchgate.netacs.org The ability to introduce, transform, and displace the sulfonyl group allows chemists to engage in "scaffold-hopping," creating new core structures with potentially unique biological activities. nih.govrsc.org

The transformations described in section 5.2 are central to building these complex architectures. Starting from a single substituted thiazole-2-sulfonyl chloride, a multitude of derivatives can be generated.

Examples of Synthesized Scaffolds:

Fused Heteroaromatic Systems: A notable example is the synthesis of 2H-thiazolo[4,5-d] numberanalytics.comnih.govuri.edutriazole (ThTz), an unprecedented [5-5]-fused heteroaromatic system. The synthesis was scalable, and the sulfone group on the thiazole ring proved to be a versatile handle for extensive functionalization, demonstrating its value as a building block for complex heterocyclic systems. nih.govrsc.org

Biologically Active Sulfonamides: A vast number of thiazole-based sulfonamides have been synthesized by reacting thiazole-2-sulfonyl chloride with various amines. These scaffolds are prevalent in drug discovery, with derivatives showing potential as anticancer and antimicrobial agents. nih.goviaea.org

Multi-substituted Thiazoles: By combining halogenation and sequential metal-catalyzed coupling reactions, complex multi-substituted thiazoles can be prepared in a regiocontrolled manner. For instance, a 2,4-bis(sulfonyl)-thiazole scaffold was developed as a key intermediate for covalent inhibitors. researchgate.net

Scaffold TypeSynthetic Approach from Thiazole-2-sulfonyl Chloride/DerivativePotential ApplicationCitations
Fused Thiazolo-triazoles Construction of the thiazole ring followed by functionalization of the sulfone derivative via SNAr and coupling reactions.Medicinal Chemistry, Scaffold Hopping nih.govrsc.org
Thiazole-based Sulfonamides Direct reaction of thiazole-2-sulfonyl chloride with a diverse range of primary or secondary amines.Drug Discovery (Anticancer, Antimicrobial) nih.goviaea.orgnih.gov
2,4-Diaryl/Alkyl Thiazoles Conversion to a sulfone, followed by Suzuki coupling at the C2-position, often combined with other coupling reactions at different positions on the ring.Materials Science, Medicinal Chemistry nih.govnih.gov
Covalent Inhibitor Scaffolds Use of a di-substituted thiazole, prepared via sulfone chemistry, as a core structure for attaching pharmacophores and a reactive group for covalent bond formation.Targeted Drug Therapy researchgate.net

The strategic use of this compound and its derivatives provides a robust platform for synthetic innovation. The ability to control substitution on the thiazole ring, coupled with the versatile reactivity of the sulfonyl group, ensures its continued importance in the creation of novel and functionally diverse chemical entities.

Emerging Research Perspectives and Methodological Innovations

Computational Chemistry and Molecular Modeling Studies of Thiazole-2-sulfonyl Chloride HCl Systems

While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the application of these methods to closely related thiazole-sulfonamide systems provides a clear framework for how such studies would be approached. nih.gov Computational techniques are instrumental in understanding the intrinsic properties of molecules, predicting their behavior in reactions, and guiding the rational design of new synthetic pathways and derivatives.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of complex organic molecules. nih.gov For this compound, DFT calculations can be employed to elucidate the mechanisms of its reactions with various nucleophiles. Researchers utilize DFT to map potential energy surfaces, identify transition states, and calculate activation barriers for different reaction pathways. This allows for a detailed, step-by-step understanding of how the sulfonyl chloride group reacts, for instance, in the formation of sulfonamides.

In studies of related thiazole-sulfonamide derivatives, DFT has been successfully used to analyze electronic properties and establish a theoretical basis for observed biological activities. nih.gov Similarly, the molecular electrostatic potential (MEP) of thiazole (B1198619) derivatives has been calculated to visualize charge distributions and predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net Applying these DFT methods to this compound would provide invaluable insights into its reactivity, helping to explain and predict the outcomes of its synthetic transformations.

Predictive modeling, leveraging computational tools, aims to forecast the reactivity and selectivity of chemical reactions before they are performed in a laboratory setting. By calculating various molecular descriptors and energy profiles using DFT, chemists can predict how this compound will behave under different conditions. nih.gov

For example, modeling can help establish structure-activity relationships (SAR) for a series of derivatives synthesized from the parent sulfonyl chloride. nih.gov Molecular docking simulations, a key component of predictive modeling, are frequently used to predict the binding affinity and orientation of thiazole-containing molecules within the active sites of enzymes, as demonstrated in studies on thiazole-methylsulfonyl derivatives and carbonic anhydrase inhibitors. nih.govacs.org Such in-silico screening can predict the biological potential of novel compounds derived from this compound, thereby prioritizing synthetic efforts. These computational approaches allow for the rational design of experiments, reducing the amount of empirical screening required and accelerating the discovery of new functional molecules.

Green Chemistry Principles Applied to this compound Transformations

The integration of green chemistry principles into synthetic organic chemistry is a major focus of modern research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are increasingly being applied to the synthesis and reactions of sulfonyl chlorides and thiazole derivatives.

A significant trend in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives like water, or eliminating the solvent altogether.

Recent research has demonstrated the feasibility of synthesizing aryl sulfonyl chlorides in aqueous media. researchgate.net A key advantage of this approach is that the sulfonyl chloride product, being poorly soluble in water, often precipitates directly from the reaction mixture. This not only simplifies purification but also protects the product from hydrolysis, leading to good yields and high purity. researchgate.net The synthesis of the thiazole core itself has also been achieved in water, sometimes without the need for a catalyst. bepls.com

Table 1: Examples of Green Chemistry Approaches in Thiazole and Sulfonyl Chloride Synthesis

Synthetic Target Method Key Green Aspect Finding Reference
Aryl Sulfonyl Chlorides Sandmeyer-type reaction Aqueous media (HCl) Product precipitates from water, preventing hydrolysis and simplifying workup. researchgate.net
4-Substituted-2-(alkylsulfanyl)thiazoles Reaction of dithiocarbamates and α-halocarbonyls Aqueous media (water) Catalyst-free reaction refluxed in water to produce thiazole derivatives in high yields. bepls.com
2-Aminothiazoles Hantzsch condensation Solvent-free Reaction of 2-bromoacetophenones with thiourea (B124793) proceeds to completion without a catalyst. nih.gov
S-Aryl Dimethylcarbamothioate (Sulfonyl Chloride Precursor) Thermal Newman-Kwart Rearrangement Solvent-free The rearrangement proceeds to completion by heating the neat starting material. orgsyn.org

Developing reactions that proceed without a catalyst or that utilize novel, more efficient catalysts is a cornerstone of green chemistry. Several catalyst-free methods for synthesizing the thiazole ring have been reported, often taking advantage of green solvents like water or microwave irradiation to drive the reaction. bepls.comresearchgate.net

At the same time, research into novel metal-catalyzed reactions offers pathways to previously inaccessible molecules or improves the efficiency of existing transformations. While traditional methods often suffice, specialized applications may benefit from advanced catalytic systems.

Zirconium (IV) chloride has been used to promote the oxidative chlorination of thiols to sulfonyl chlorides, offering an alternative to harsher reagents. researchgate.netorganic-chemistry.org

Rhodium (II) catalysts have been employed in the synthesis of 2,5-disubstituted thiazoles from 1-sulfonyl-1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org

Palladium catalysts are widely used for C-H arylation of thiazole derivatives and for coupling reactions on sulfonylated thiazole systems. organic-chemistry.orgnih.gov

A metal-free synthesis of sulfonyl chlorides has also been developed using ammonium (B1175870) nitrate (B79036) and aqueous HCl, where nitrogen oxides act as the crucial redox-catalyst. researchgate.net

These diverse catalytic approaches provide a flexible toolkit for chemists to synthesize and functionalize this compound and its derivatives in a more controlled and potentially more sustainable manner.

Novel Synthetic Methodologies for this compound and its Derivatives

Modern synthetic chemistry has embraced new technologies like microwave-assisted synthesis and continuous flow chemistry to dramatically improve reaction times, yields, scalability, and safety.

Microwave (MW) irradiation has emerged as a powerful tool for accelerating a wide range of chemical reactions. By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.gov This technology has been successfully applied to the synthesis of the thiazole heterocyclic core and its derivatives. bepls.comresearchgate.net For instance, the one-pot, solvent- and catalyst-free synthesis of hydrazinyl thiazoles can be completed in as little as 30 seconds under microwave irradiation. nih.govresearchgate.net

Crucially, microwave heating is highly effective for preparing precursors to sulfonyl chlorides. The conversion of various bromides to sodium sulfonates, which are then chlorinated to sulfonyl chlorides, is remarkably faster and higher-yielding when performed with microwave assistance compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Sulfonyl Chloride Precursors

Reaction Conditions Time Yield of Sulfonyl Chloride Reference
Phenylpropyl bromide to Sodium sulfonate Conventional heating, EtOH:H₂O 24 h 37% nih.gov
Phenylpropyl bromide to Sodium sulfonate Microwave irradiation , THF:EtOH:H₂O, 160°C 15 min 50% nih.gov
Hydrazinyl Thiazole Synthesis Conventional N/A Good researchgate.net
Hydrazinyl Thiazole Synthesis Microwave irradiation , 300W, neat 30-175 s Excellent (80-85%) bepls.comresearchgate.net

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor, rather than in a traditional batch flask. This technology offers significant advantages in terms of safety (handling small volumes of reactive intermediates at any given time), scalability (running the process for longer to produce more material), and process control (precise control over temperature, pressure, and mixing).

A continuous flow, metal-free protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been developed. nih.gov This process uses nitric acid, hydrochloric acid, and oxygen in a flow reactor, achieving high yields and a throughput of several grams per hour. This method shows a favorable environmental impact, with a lower Process Mass Intensity (PMI) compared to other flow processes using chlorinated reagents. nih.gov The application of flow chemistry has also been demonstrated for the synthesis of related compounds like N-sulfonyl-1,2,3-triazoles, underscoring the versatility of this technology for preparing sulfonyl-containing molecules efficiently and safely. nih.govewha.ac.kr

Future Directions in this compound Research for Synthetic Precursor Development

The trajectory of future research involving this compound is intrinsically tied to its role as a versatile synthetic precursor. The scientific community is poised to build upon the established reactivity of the sulfonyl chloride group and the inherent chemical significance of the thiazole ring. Innovations are expected to focus on expanding the library of accessible derivatives, enhancing synthetic efficiency, and exploring novel applications for the resulting compounds in medicine and material science.

A primary avenue of future investigation lies in the design and synthesis of novel bioactive molecules. The thiazole nucleus is a recognized pharmacophore, and its combination with the sulfonamide functional group (derived from the sulfonyl chloride) is a proven strategy for developing potent enzyme inhibitors. Research is anticipated to delve deeper into creating next-generation therapeutic agents by using this compound as a starting block. For instance, the development of thiazole-based sulfonamide derivatives as carbonic anhydrase inhibitors is a promising area. nih.govnih.gov Future work will likely focus on optimizing these derivatives to achieve higher potency and selectivity for specific carbonic anhydrase isoenzymes, which play crucial roles in various pathologies. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in rationally designing these new molecules for enhanced binding affinity and targeted activity before their physical synthesis. nih.gov

Methodological innovation represents another critical research frontier. There is a continuous drive towards developing more sustainable, efficient, and safer synthetic protocols. Future studies may explore novel, environmentally benign methods for the synthesis of sulfonyl chlorides, which could be adapted for the production of this compound itself. researchgate.net This includes exploring metal-free catalytic systems and continuous flow processes that offer advantages in terms of safety, yield, and purity. researchgate.net Furthermore, research into new ways to functionalize the thiazole ring of derivatives made from the precursor could unlock new chemical space. rsc.orgresearchgate.net The development of one-pot, multi-component reactions that utilize the reactivity of both the thiazole core and the sulfonyl chloride group could streamline the synthesis of complex molecular architectures. rsc.org

The exploration of entirely new applications for compounds derived from this compound is also a key future direction. While medicinal chemistry is a major focus, the unique electronic and structural properties of thiazole-sulfonamide scaffolds suggest potential uses in material science and agrochemicals. researchgate.net Research may begin to target the development of novel polymers, dyes, or agrochemical agents based on this versatile chemical framework. This diversification of applications will ensure that the synthetic utility of this compound continues to expand, solidifying its importance as a fundamental building block in modern chemistry.

Table 1: Research Findings on Bioactive Thiazole-Sulfonyl Derivatives

Derivative ClassBiological TargetKey FindingsCitation
Thiazole-methylsulfonyl derivativesHuman Carbonic Anhydrase I (hCA I) & II (hCA II)Showed promising inhibitory activity with IC50 values ranging from 39.38–198.04 μM for hCA I and 39.16–86.64 μM for hCA II. nih.gov
Thiazole-sulfanilamide derivativesCarbonic Anhydrase, MCF-7 cancer cell lineDemonstrated significant binding affinity to the carbonic anhydrase receptor in docking studies. One derivative (M5) showed an IC50 of 18.53 µg/ml against MCF-7 cells. nih.gov

Conclusion

Summary of the Synthetic Versatility and Importance of Thiazole-2-sulfonyl Chloride HCl in Contemporary Organic Chemistry

Thiazole-2-sulfonyl chloride hydrochloride has proven to be a valuable and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its primary importance lies in its role as a key intermediate for the construction of thiazole-containing sulfonamides, a structural motif present in a wide array of biologically active compounds. iaea.orgresearchgate.netnih.gov The reactivity of the sulfonyl chloride group allows for facile reaction with a broad range of primary and secondary amines, leading to the formation of diverse sulfonamide libraries. This straightforward reactivity, coupled with the inherent biological significance of the thiazole (B1198619) core, underscores its importance in medicinal chemistry and drug discovery programs. theses.czresearchgate.netnih.gov

The thiazole ring itself is a privileged scaffold in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, antiviral, and anticancer effects. nih.govresearchgate.netanalis.com.my Consequently, the ability to readily introduce this moiety via the sulfonyl chloride handle of the title compound is of significant strategic advantage in the synthesis of new therapeutic agents. Research has demonstrated the successful incorporation of the thiazole-2-sulfonamide unit into various molecular frameworks, highlighting its utility in the development of compounds targeting a range of diseases. iaea.orgresearchgate.net

Unexplored Avenues and Persistent Challenges in the Chemical Research of this compound

Despite its utility, the full synthetic potential of this compound remains to be unlocked, and several challenges persist in its broader application.

Unexplored Avenues:

Catalytic Applications: The development of catalytic methods utilizing this compound is an area ripe for exploration. While it is primarily used as a stoichiometric reagent, its potential as a precursor to novel thiazole-based ligands for transition metal catalysis is an intriguing possibility. Such catalysts could offer unique reactivity and selectivity in a variety of organic transformations.

Novel Heterocyclic Scaffolds: Beyond simple sulfonamide formation, the reactivity of the sulfonyl chloride group could be harnessed for the construction of more complex, fused heterocyclic systems. Reactions with bifunctional nucleophiles could lead to the discovery of novel ring systems with interesting electronic and biological properties.

Supramolecular Chemistry and Materials Science: The thiazole and sulfonamide moieties can participate in non-covalent interactions such as hydrogen bonding and π-stacking. nih.gov The systematic investigation of this compound derivatives in the context of crystal engineering and the development of new functional materials remains a largely unexplored frontier.

Persistent Challenges:

Stability and Handling: Like many sulfonyl chlorides, this compound can be sensitive to moisture, leading to hydrolysis of the reactive sulfonyl chloride group. nih.gov This necessitates careful handling and storage under anhydrous conditions to maintain its reactivity and purity. The stability of the compound under various reaction conditions, particularly at elevated temperatures, can also be a limiting factor. theses.cz

Substrate Scope and Reactivity: While it reacts readily with many amines, challenges can arise with sterically hindered or electronically deactivated nucleophiles. Developing more robust and general reaction protocols to overcome these limitations would significantly expand the synthetic utility of the reagent.

Scalability of Synthesis: While a laboratory-scale synthesis from 2-mercaptothiazole (B1225461) has been reported, the development of a highly efficient, cost-effective, and scalable synthesis of this compound is crucial for its wider adoption in industrial applications.

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